molecular formula C7H9ClN2 B019483 4-Chloro-5-methylbenzene-1,2-diamine CAS No. 63155-04-4

4-Chloro-5-methylbenzene-1,2-diamine

Cat. No.: B019483
CAS No.: 63155-04-4
M. Wt: 156.61 g/mol
InChI Key: HOFKXNBVTNUDSH-UHFFFAOYSA-N
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Description

4-Chloro-5-methylbenzene-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorination and Transformation Products

The chlorination of 4-methylbenzene-1,2-diamine leads to the formation of various chlorinated compounds. These compounds, including pentachloro ketones and hydroxy acids, have been extensively studied for their structural and chemical properties. Such chlorinated derivatives offer potential applications in material science and organic synthesis (Calvert et al., 1992).

Solubility and Viscosity Studies

Research on 4-methylbenzene-1,2-diamine also encompasses its solubility and viscosity properties in different solvents. These studies are crucial in understanding the compound's behavior in various environments, impacting its application in chemical engineering and materials science (Zhu et al., 2014).

Formation of Metal Complexes

The compound forms complexes with metals like palladium and nickel, leading to diverse applications in catalysis and materials chemistry. The synthesis, structural analysis, and computational studies of these complexes provide insights into their potential use in various industrial and research applications (Kargar et al., 2020).

Development of Polymers and Engineering Plastics

Significant research has focused on the synthesis of polymers and engineering plastics using 4-methylbenzene-1,2-diamine derivatives. These materials exhibit excellent solubility, thermal stability, and mechanical strength, making them suitable for high-performance applications in industries like aerospace, electronics, and automotive (Yang & Wei, 2001).

Application in High-Pressure Chemical Reactions

The compound's reactivity under high pressure has been studied, revealing its potential in synthesizing novel chemical structures. These high-pressure reactions can lead to new materials with unique properties, useful in advanced materials science (Ibata et al., 1995).

Fabrication of Gas Separation Membranes

4-Methylbenzene-1,2-diamine derivatives are used in the fabrication of gas separation membranes. These membranes show excellent thermal stability, mechanical strength, and separation efficiency, highlighting their potential in industrial gas separation processes (Dinari et al., 2015).

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylbenzene-1,2-diamine in chemical reactions likely involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

4-Chloro-5-methylbenzene-1,2-diamine is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

As 4-Chloro-5-methylbenzene-1,2-diamine is useful in organic synthesis , future research could explore its potential applications in the synthesis of other chemical compounds.

Properties

IUPAC Name

4-chloro-5-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFKXNBVTNUDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384253
Record name 4-chloro-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63155-04-4
Record name 4-chloro-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,5-diaminotoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.